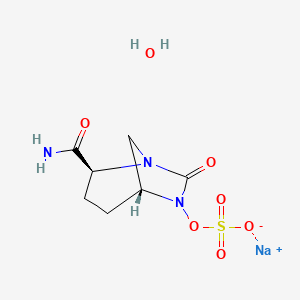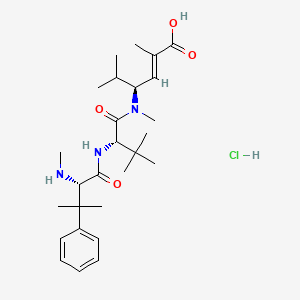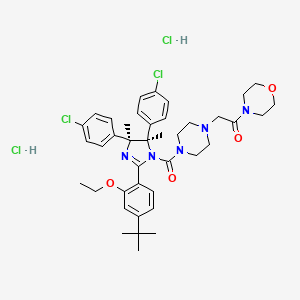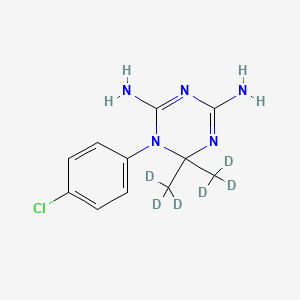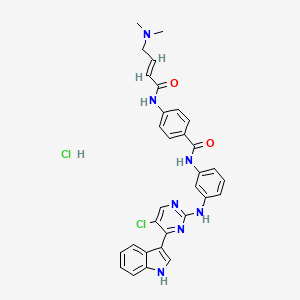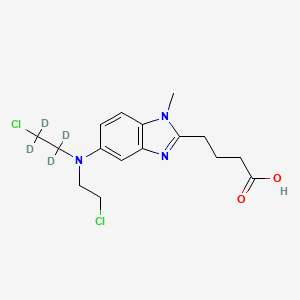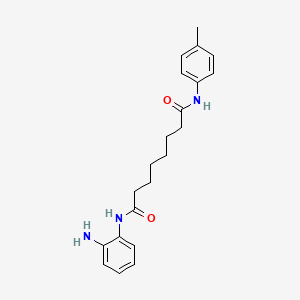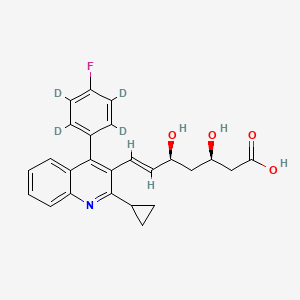
Pitavastatin D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pitavastatin D4 is deuterium labeled Pitavastatin, which is a potent HMG-CoA reductase inhibitor.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Pitavastatin has been studied for its pharmacokinetic properties, particularly in relation to genetic variations. One study focused on how variants of the organic anion transporting polypeptide 1B1 (OATP1B1) affect the pharmacokinetics of pitavastatin in humans (Chung et al., 2005). Additionally, the drug's minimal metabolism by CYP enzymes and its efficient low-density lipoprotein cholesterol (LDL-C) receptor induction have been highlighted, demonstrating its robust serum LDL-C reduction even at low doses (Saito, 2009).
Clinical Efficacy
Pitavastatin has shown promising results in treating hypercholesterolemia and mixed dyslipidemia. Studies have confirmed its effectiveness in reducing low-density lipoprotein cholesterol (LDL-C) and impacting the regression of coronary plaques (Sasaki, 2010). A clinical trial comparing pitavastatin with pravastatin for primary hypercholesterolemia has indicated its superiority in lowering LDL-C levels (Saito et al., 2002).
Molecular and Cellular Mechanisms
Pitavastatin's molecular mechanisms have been explored, particularly its effects on endothelial nitric oxide synthase (eNOS) and nitric oxide (NO) production in endothelial cells. This process involves the phosphoinositide 3-kinase and Akt pathway, highlighting its role in cellular responses contributing to endothelial cell function (Wang et al., 2005).
Cardiovascular Applications
A significant area of research has been the use of pitavastatin in cardiovascular diseases. It has been shown to have a plaque-stabilizing effect in animal models, reducing the vulnerability of atherosclerotic plaques and suppressing their progression (Suzuki et al., 2003). Another study indicated that pitavastatin could reduce hippocampal damage after transient cerebral ischemia in gerbils, suggesting neuroprotective effects (Kumagai et al., 2004).
Drug-Drug Interactions
Pitavastatin's unique metabolic profile suggests a lower risk of drug-drug interactions, especially relevant for patients with complex clinical profiles or those on multiple medications (Corsini & Češka, 2011).
Oncological Applications
Recent studies have explored the potential of pitavastatin in oncology. One such study demonstrated that pitavastatin suppressed the growth of liver cancer cells in vitro and in vivo, suggesting its potential as a therapy for liver cancer (You et al., 2016).
Propiedades
Fórmula molecular |
C25H20D4FNO4 |
|---|---|
Peso molecular |
425.49 |
Nombre IUPAC |
(E,3R,5S)-7-[2-cyclopropyl-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1/i7D,8D,9D,10D |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)
